3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate
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Overview
Description
3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate is a chemical compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group attached to a propene moiety, which is further connected to a phenyl ring and a butylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate typically involves the reaction of benzaldehyde with nitroethane in the presence of a base to form 1-Phenyl-2-nitropropene. This intermediate can then be further reacted with butyl isocyanate to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminium hydride (LAH) or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring
Common Reagents and Conditions
Reduction: LAH, sodium borohydride, or catalytic hydrogenation using palladium or platinum catalysts.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions
Major Products Formed
Reduction: Formation of 3-(2-Aminoprop-1-en-1-yl)phenyl butylcarbamate.
Oxidation: Formation of corresponding oxides or nitro derivatives.
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenyl and butylcarbamate groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-nitropropene: A structurally similar compound with a nitro group attached to a propene moiety and a phenyl ring.
3-Iodo-2-propynyl butylcarbamate: Another compound with a butylcarbamate group but different substituents on the propene moiety
Uniqueness
3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate is unique due to the combination of its nitro, phenyl, and butylcarbamate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61126-54-3 |
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Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
[3-(2-nitroprop-1-enyl)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C14H18N2O4/c1-3-4-8-15-14(17)20-13-7-5-6-12(10-13)9-11(2)16(18)19/h5-7,9-10H,3-4,8H2,1-2H3,(H,15,17) |
InChI Key |
YLSURLCSNAZMMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC1=CC=CC(=C1)C=C(C)[N+](=O)[O-] |
Origin of Product |
United States |
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